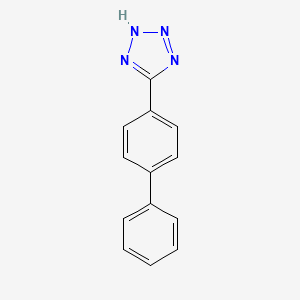

5-Biphenyl-4-yl-2H-tetrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62778-17-0 |

|---|---|

Molecular Formula |

C13H10N4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

5-(4-phenylphenyl)-2H-tetrazole |

InChI |

InChI=1S/C13H10N4/c1-2-4-10(5-3-1)11-6-8-12(9-7-11)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) |

InChI Key |

CMPDXBXNGAEVNY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNN=N3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNN=N3 |

Other CAS No. |

62778-17-0 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Biphenyl 4 Yl 2h Tetrazole and Its Derivatives

Strategies for the Construction of the Tetrazole Ring in Biphenyl-Substituted Precursors

The creation of the tetrazole ring from a nitrile group on a biphenyl (B1667301) precursor is a critical transformation in the synthesis of this class of compounds. Various methods have been developed to achieve this, with a focus on efficiency, safety, and yield.

Exploration of [3+2] Cycloaddition Reactions (e.g., involving nitriles and azides)

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most fundamental and widely employed method for synthesizing 5-substituted-1H-tetrazoles. nih.govthieme-connect.com This reaction involves the combination of a 1,3-dipole (the azide) with a dipolarophile (the nitrile) to form the five-membered tetrazole ring. nih.gov

Recent advancements have focused on greener and more efficient catalytic systems. For instance, a Copper(II) complex has been utilized to catalyze the [3+2] cycloaddition of sodium azide with nitriles, offering high yields and improved safety by mitigating explosion risks associated with traditional methods. jchr.org Another approach employs a comproportionation-based strategy using a catalytic amount of copper powder and anhydrous CuSO4 in DMF, which generates the active Cu(I) catalyst in situ. cbijournal.com The reaction of 4'-methyl-biphenyl-2-carbonitrile with sodium azide in the presence of this catalytic system yields 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole. cbijournal.com

Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times. researchgate.net The use of a Cu(II) catalyst in N-methyl-2-pyrrolidone (NMP) under controlled microwave heating allows for the rapid synthesis of 5-substituted 1H-tetrazoles in high yields. researchgate.net Furthermore, a clean and safe hydrothermal synthesis method has been developed, reacting 4'-methylbiphenyl-2-carbonitrile with sodium azide in a mixed solvent of propane-1,2-diol and water, catalyzed by ammonium (B1175870) chloride and ammonium fluoride, to produce 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole with high purity and yield. rhhz.net

Utilization of Organotin Azides in Tetrazole Synthesis

Organotin azides, such as tri-n-butyltin azide, are effective reagents for tetrazole synthesis, particularly when dealing with complex nitriles or when non-polar solvents are preferred. google.comcbijournal.com These reagents increase the organic character of the azide, facilitating the reaction. google.com A common procedure involves the reaction of 4'-methyl-biphenyl-2-carbonitrile with sodium azide and tri-n-butyltin chloride in a solvent like monochlorobenzene to produce 5-(4'-methyl-biphenyl-2-yl)-1H-tetrazole. cbijournal.com

To address the toxicity and removal of organotin byproducts, polymer-supported organotin azides have been developed. scielo.brscielo.br These solid-phase reagents allow for easier product purification and recycling of the tin reagent. A polymer-supported dibutyltin (B87310) azide has been successfully used in the 1,3-dipolar cycloaddition with aromatic nitriles to yield 5-aryl 1H-tetrazoles in good yields with minimal tin contamination in the final product. scielo.br

Employing Trimethylsilyl Azide with Catalytic Systems

Trimethylsilyl azide (TMSN3) serves as a safer alternative to the highly toxic and explosive hydrazoic acid. thieme-connect.com It can be used in conjunction with various catalysts to promote tetrazole formation. For instance, the reaction of nitriles with TMSN3 in the presence of a Cu(I) catalyst in a DMF/MeOH solvent mixture proceeds smoothly to give 5-substituted 1H-tetrazoles. researchgate.net The reaction is believed to proceed through the in situ formation of a copper azide species. researchgate.net

Another catalytic system involves the use of dibutyltin oxide with TMSN3 in refluxing toluene. mdpi.com This method has been applied to transform 2-(p-tolyl)quinoline-4-carbonitrile into the corresponding tetrazole. mdpi.com

Functionalization and Derivatization Approaches on the Biphenyl Moiety

Once the biphenyl tetrazole core is established, further modifications on the biphenyl ring are often necessary to synthesize specific target molecules.

Introduction of Substituents via Bromination and Subsequent Reactions (e.g., with piperazine (B1678402) derivatives)

Benzylic bromination is a common strategy to introduce a reactive handle onto the biphenyl moiety. For example, 5-(4'-methyl-biphenyl-2-yl)-1-trityl-1H-tetrazole can be brominated using N-bromosuccinimide (NBS) to yield 5-(4'-bromomethyl-biphenyl-2-yl)-1-trityl-1H-tetrazole. cbijournal.comresearchgate.net This brominated intermediate is a versatile precursor for further functionalization.

The resulting bromomethyl group can readily react with various nucleophiles. A notable example is the condensation with piperazine derivatives. derpharmachemica.comresearchgate.net For instance, 5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole can be reacted with N-methyl piperazine to afford 1-methyl-4-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-piperazine. derpharmachemica.com This approach allows for the introduction of diverse piperazine-containing side chains, which are known to possess a wide range of pharmacological activities. derpharmachemica.comrjeid.comresearchgate.net

Synthesis of Ester Derivatives

Esterification of a carboxylic acid group on the biphenyl tetrazole scaffold is another important derivatization strategy. mdpi.comnih.gov For example, ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid (valsartan) have been synthesized by reacting the parent acid with various phenols. mdpi.comnih.govresearchgate.net This modification can influence the pharmacokinetic properties of the parent compound. The synthesis is typically carried out using a suitable coupling agent or by converting the carboxylic acid to an acid chloride followed by reaction with the desired alcohol or phenol. mdpi.comnih.gov

Formation of Carbon-Carbon Bonds (e.g., Suzuki-Miyaura cross-coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biphenyl scaffolds. nih.gov This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an aryl- or vinylboronic acid or ester. nih.govgre.ac.uk In the context of 5-biphenyl-4-yl-2H-tetrazole synthesis, this reaction is instrumental in constructing the core biphenyl structure.

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents on the biphenyl ring system. For instance, various substituted aryl halides can be coupled with arylboronic acids to generate diverse biphenyl derivatives. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system, can be optimized to achieve high yields and accommodate a broad scope of functional groups. nih.govgre.ac.uk

An example of its application is the synthesis of (E)-(3-(4-(1H-tetrazol-5-yl)styryl)benzofuran-2-yl)([1,1'-biphenyl]-4-yl)methanone derivatives, where the biphenyl moiety is constructed via a Suzuki cross-coupling reaction in an aqueous medium. rasayanjournal.co.in This approach highlights the compatibility of the Suzuki-Miyaura reaction with the tetrazole functional group. Furthermore, a one-pot Suzuki-hydrogenolysis protocol has been developed for the modular synthesis of 2,5-diaryltetrazoles, demonstrating the efficiency of combining multiple synthetic steps. acs.org

The reaction mechanism of the Suzuki-Miyaura coupling is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of boronate coupling partner, such as aryltrifluoroborate salts or arylboronic acid pinacol (B44631) esters, can influence the reaction outcome and scope. gre.ac.ukscielo.br

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | Arylboronic Acid | Pd/CNS, Porous Carbon Nanospheres | Biphenyl Derivative | - | nih.gov |

| Tetrafluoroiodobenzene | Trifluoroboronic Acid | Pd₂(dba)₃, SPhos, Na₂CO₃ | Fluorinated Biphenyl | - | nih.gov |

| 2-Iodo-4-nitrofluorobenzene | Boronic Acid | Palladium Catalyst, PPh₃ | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | 81% | nih.gov |

| 1-Benzyl-5-bromo-1H-tetrazole | [1,1'-Biphenyl]-4-ylboronic acid | XPhos Pd G3, Cs₂CO₃, Pd/C | 5-([1,1'-Biphenyl]-4-yl)-1H-tetrazole | 53% | acs.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of tetrazoles to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Development of Metal-Free Reaction Pathways

While metal-catalyzed reactions are highly effective, the development of metal-free alternatives is a key goal in green chemistry to avoid issues related to metal toxicity and contamination of the final product. For the synthesis of 5-substituted-1H-tetrazoles, several metal-free approaches have been reported.

One notable example is the use of cuttlebone as a natural, low-cost, and heterogeneous catalyst for the [3+2] cycloaddition of nitriles with sodium azide. rsc.orgscispace.comresearchgate.net This method operates through the "electrophilic activation" of the nitrile by hydrogen bond formation with the cuttlebone, facilitating the reaction in dimethyl sulfoxide (B87167) (DMSO) at 110 °C. rsc.orgscispace.comresearchgate.net Other metal-free catalysts that have been explored include nano-silica melamine (B1676169) trisulfonic acid and L-proline. amerigoscientific.comorganic-chemistry.org The use of such catalysts often allows for simpler work-up procedures and avoids the need for toxic and explosive reagents like hydrazoic acid. scispace.com

Furthermore, a catalyst-free, one-pot protocol has been developed for the synthesis of 1H-tetrazole derivatives from aldehydes under mild conditions, showcasing a streamlined and environmentally friendly approach. bohrium.com

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Cuttlebone | [3+2] Cycloaddition | Natural, low-cost, heterogeneous, rapid reaction | rsc.orgscispace.comresearchgate.net |

| Nano-silica melamine trisulfonic acid | [3+2] Cycloaddition | Heterogeneous, effective for aliphatic and aromatic nitriles | amerigoscientific.com |

| L-proline | [3+2] Cycloaddition | Environmentally benign, cost-effective, high-yielding | organic-chemistry.org |

| Sulfonic acid-functionalized reduced graphene oxide (SA-rGO) | [3+2] Cycloaddition | High acidity, stable under oxidative conditions, lowers activation energy |

Application of Nanomaterial Catalysts for Tetrazole Synthesis

Nanomaterial-based catalysts have emerged as highly efficient alternatives in organic synthesis due to their high surface-area-to-volume ratio, ease of modification, and recyclability. nih.gov In tetrazole synthesis, a wide array of nanocatalysts have been successfully employed.

Magnetic nanocatalysts, such as Fe₃O₄-based nanoparticles functionalized with organic ligands or metal complexes, are particularly attractive due to their straightforward separation from the reaction mixture using an external magnet. amerigoscientific.comnih.gov Examples include Fe₃O₄@tryptophan@Ni and Fe₃O₄@SiO₂-APTES-TFA, which have demonstrated excellent catalytic activity in the synthesis of 5-substituted tetrazoles. amerigoscientific.comnih.gov Other nanomaterials like silica (B1680970) nanoparticles, metal-organic frameworks (MOFs), and carbon nanotubes have also been functionalized and used as efficient catalysts. amerigoscientific.com

Various metal nanoparticles, including copper, zinc, and silver, supported on different materials have been shown to effectively catalyze the [3+2] cycloaddition reaction between nitriles and sodium azide. bohrium.comnih.gov For instance, a cobalt complex stabilized on boehmite nanoparticles has been reported as a stable and reusable nanocatalyst for tetrazole formation. nih.govrsc.org The use of these nanocatalysts often leads to high yields, shorter reaction times, and milder reaction conditions compared to traditional methods. bohrium.comrsc.org

| Nanocatalyst | Substrate Scope | Key Features | Reference |

|---|---|---|---|

| Fe₃O₄@tryptophan@Ni | Various nitriles | Magnetic, reusable, excellent yields | amerigoscientific.comnih.gov |

| Fe₃O₄@SiO₂-APTES-TFA | Various nitriles | Magnetic, reusable, short reaction times | nih.gov |

| Co-(PYT)₂@BNPs | Aromatic and aliphatic nitriles | Heterogeneous, stable, reusable | nih.govrsc.org |

| Co–Ni/Fe₃O₄@MMSHS | Aromatic nitriles | Magnetic, high catalytic activity, short reaction times | rsc.org |

| Ag/sodium borosilicate nanocomposite | Primary amines, triethyl orthoformate, sodium azide | Heterogeneous, reusable, good to high yields | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained prominence as a green chemistry tool due to its ability to significantly reduce reaction times, increase product yields, and often enable solvent-free reactions. aip.orgnih.gov The synthesis of tetrazoles has greatly benefited from this technology.

Microwave irradiation has been successfully employed for the [2+3] cycloaddition of nitriles and sodium azide, leading to the formation of 5-substituted-1H-tetrazoles in high yields within minutes. organic-chemistry.orgrsc.org This method is effective even for sterically hindered and electron-rich nitriles. organic-chemistry.org The use of microwave heating can also facilitate the synthesis of tetrazole derivatives under solvent-free conditions, further enhancing the green credentials of the process. aip.org

For example, a practical method for synthesizing 5-substituted tetrazoles involves the treatment of nitriles with sodium azide and triethylammonium (B8662869) chloride in nitrobenzene (B124822) under microwave conditions. organic-chemistry.org This protocol offers reduced reaction times and simplified product isolation. organic-chemistry.org Another microwave-assisted approach utilizes a heterogeneous copper-based catalyst for the synthesis of 5-substituted 1H-tetrazoles, achieving high yields in as little as 3-30 minutes. rsc.org The development of microwave-assisted protocols for the synthesis of tetrazole-based biphenyl derivatives has also been reported. rasayanjournal.co.in

| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Nitriles, Sodium Azide, Triethylammonium Chloride | Nitrobenzene, Microwave | Short | Good to excellent | organic-chemistry.org |

| Thiourea, Sodium Azide | Cu(I) salt, Cs₂CO₃, Microwave, Solvent-free | Rapid | High | aip.org |

| Nitriles, Sodium Azide | Heterogeneous Cu(II) catalyst, NMP, Microwave | 3-30 minutes | High | rsc.org |

| Aromatic Thiourea, Sodium Azide | Copper (I) salt, Cesium Carbonate, Microwave | - | - | aip.org |

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization of 5 Biphenyl 4 Yl 2h Tetrazole Compounds

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed insights into the connectivity and chemical environment of atoms within the 5-biphenyl-4-yl-2H-tetrazole framework.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of biphenyl (B1667301) tetrazole derivatives. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of protons and carbons in the molecule.

In ¹H NMR spectra of various derivatives, the aromatic protons of the biphenyl system typically appear as a complex multiplet in the range of δ 7.0–8.0 ppm. psu.eduderpharmachemica.com For instance, in 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole, the aromatic protons resonate between δ 6.81 and 7.76 ppm. derpharmachemica.com The protons of methylene (B1212753) groups, such as the -CH₂- bridge in the biphenyl moiety or a benzyl (B1604629) group attached to the tetrazole ring, show characteristic singlet signals. For example, the benzylic -CH₂ protons in 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole appear as a singlet at δ 5.7 ppm, while the other methylene protons are observed at δ 4.2 ppm. psu.edu

¹³C NMR spectroscopy provides further structural confirmation by identifying all unique carbon atoms. The carbon atom of the tetrazole ring is typically observed around δ 154 ppm. derpharmachemica.com The carbons of the biphenyl rings resonate in the aromatic region (δ 120-145 ppm). derpharmachemica.comresearchgate.net For example, in 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives, extensive ¹³C NMR analysis has been used for structural establishment. mdpi.comnih.gov

Table 1: Selected ¹H and ¹³C NMR Spectral Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ ppm) | Solvent |

|---|---|---|---|

| 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole derpharmachemica.com | ¹H NMR | 7.76-6.81 (m, Ar-H), 5.14 (s, 2H, N-CH₂), 4.68 (s, 2H, Br-CH₂) | DMSO-d₆ |

| 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole psu.edu | ¹H NMR | 8.00-7.30 (m, 13H, Ar-H), 5.7 (s, 2H, biphenyl-CH₂), 4.2 (s, 2H, benzyl-CH₂) | CDCl₃ |

| 1-{2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-biphenyl-4-ylmethyl}-4-methyl-piperazine derpharmachemica.com | ¹³C NMR | 162.5, 154.8, 135.6, 135.3, 135.1, 131.2, 130.9, 129.7, 129.1, 127.5, 127.1, 125.0, 118.5, 118.1, 60.2, 51.2, 49.1, 43.5 | D₂O |

| 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole researchgate.net | ¹³C NMR | 143.2, 138.0, 137.8, 136.2, 135.9, 131.0, 129.6, 128.9, 128.2, 127.9, 126.2 (ArC), 62.1 (Trityl-C), 38.2 (CH₂) | CDCl₃ |

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The spectra of biphenyl tetrazole compounds exhibit several key absorption bands. The N-H stretching vibration of the tetrazole ring is typically observed as a broad band around 3421 cm⁻¹. psu.edu The C-H stretching of the alkyl and aromatic groups appears in the region of 2900-3150 cm⁻¹. psu.eduderpharmachemica.com

Aromatic C=C stretching vibrations are found near 1600-1616 cm⁻¹. psu.eduderpharmachemica.com The characteristic vibrations of the tetrazole ring, including -N=N- and -C=N- stretching, appear in the 1350-1500 cm⁻¹ region, while other ring vibrations (-CN₄) are seen between 1000 and 1270 cm⁻¹. derpharmachemica.com

Table 2: Characteristic FT-IR Absorption Bands for this compound Derivatives (cm⁻¹)

| Compound | N-H str. | C-H str. (alkyl/aryl) | C=C str. (aryl) | Tetrazole Ring str. (-N=N-, -C=N-) | Tetrazole Ring str. (-CN₄) |

|---|---|---|---|---|---|

| 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole monohydrate psu.edu | 3421 | 3125, 2985 | 1616 | - | - |

| 5-(4'-Bromomethyl-biphenyl-2-yl)-1-(4-chloro-phenyl)-1H-tetrazole derpharmachemica.com | - | 2959 | 1601 | 1495, 1352 | 1266 |

| 1-{2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-biphenyl-4-ylmethyl}-4-methyl-piperazine derpharmachemica.com | - | 2935 | 1630 | 1510, 1345 | 1254, 1099 |

Mass Spectrometry (MS/LC-MS)

Mass spectrometry (MS) and its hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for determining the molecular weight and fragmentation pattern of these compounds, which further corroborates their proposed structures. derpharmachemica.comcore.ac.uk In ESI-MS, biphenyl tetrazole derivatives typically show a prominent protonated molecular ion [M+H]⁺ or a molecular ion M⁺. psu.eduderpharmachemica.com

The fragmentation behavior of the tetrazole ring is a key diagnostic feature. Under positive ion mass spectrometry conditions, the tetrazole group often undergoes the elimination of a neutral HN₃ molecule. lifesciencesite.com In contrast, under negative ion conditions, the characteristic fragmentation involves the loss of a nitrogen molecule (N₂). lifesciencesite.comresearchgate.net For example, the mass spectrum of 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole shows the molecular ion peak (M⁺) at m/z 394, with other significant fragments observed at m/z 178 (base peak), 91, and 77. psu.edu

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography provides definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in the crystalline state.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction studies have been successfully performed on several this compound derivatives, revealing their exact molecular geometry and packing in the crystal lattice. psu.eduresearchgate.netmdpi.com

For instance, 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole monohydrate crystallizes in the monoclinic space group P2₁/c. psu.educolab.ws Similarly, 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole also crystallizes in a monoclinic system with the space group P2₁/n. researchgate.netresearchgate.net These studies confirm the connectivity of the atoms and provide precise bond lengths and angles, validating the structures proposed by spectroscopic methods. The crystal structures are often stabilized by a network of intermolecular interactions, including hydrogen bonds (e.g., N-H···O, C-H···N) and π-π stacking interactions. psu.educolab.ws

Table 3: Selected Single Crystal X-ray Diffraction Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|---|---|---|---|---|---|---|---|

| 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole monohydrate psu.educolab.ws | C₂₂H₁₈N₈·H₂O | Monoclinic | P2₁/c | 14.7659(4) | 7.6507(3) | 18.2922(5) | 97.153(2) | 4 |

| 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole researchgate.netresearchgate.net | C₃₃H₂₅BrN₄ | Monoclinic | P2₁/n | 10.6150(6) | 14.9140(5) | 17.3961(9) | 102.263(4) | 4 |

Analysis of Dihedral Angles and Conformational Preferences within the Biphenyl-Tetrazole System

A crucial structural feature of the biphenyl-tetrazole system is the dihedral angle between the two phenyl rings of the biphenyl moiety. This angle is a result of the balance between the steric hindrance of the ortho-substituents and the electronic effects favoring a planar conformation for optimal π-conjugation.

Table 4: Dihedral Angles in Selected this compound Derivatives

| Compound | Dihedral Angle Between Biphenyl Rings (°) | Dihedral Angle Between Tetrazole and Attached Phenyl Ring (°) |

|---|---|---|

| 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole monohydrate psu.educolab.ws | 55.23(8) | - |

| 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 3-{[2'-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate iucr.org | 68.00(9) | 35.73(11) |

| 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole researchgate.net | 52.88(8) | - |

| 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-yl]-4-hydroxy-3-methoxy-biphenyl-2-carbaldehyde core.ac.uk | 21.51(7) | 49.16(11) |

Investigation of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of the close contacts that stabilize the crystal structure.

The primary intermolecular interactions stabilizing the crystal structure of this biphenyl tetrazole derivative were identified as hydrogen bonds and π-π stacking interactions. csic.esresearchgate.net Specifically, the molecules are connected by C-H···O and C-H···F hydrogen bonds. csic.esresearchgate.net Additionally, both intramolecular and intermolecular π-π interactions, as well as C-O···π contacts, play a crucial role in the crystal's stability. csic.esresearchgate.net

The percentage contributions of the most significant intermolecular contacts for 2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde are summarized in the table below.

Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact | Percentage Contribution (%) |

|---|---|

| H···H | 31.8 |

| C···H/H···C | 26.9 |

| O···H/H···O | 12.8 |

| N···H/H···N | 10.1 |

| F···H/H···F | 6.8 |

| C···C | 4.6 |

| Other | 7.0 |

Data derived from the analysis of 2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde. csic.es

The 2D fingerprint plots derived from the Hirshfeld surface provide a more detailed visualization of these interactions. Each point on the plot represents a unique pair of distances (dᵢ and dₑ) from the surface to the nearest nucleus inside and outside the surface, respectively. The key features of the fingerprint plots for the analyzed derivative are detailed below.

Table 2: Key Features of 2D Fingerprint Plots for a Biphenyl Tetrazole Derivative

| Interaction Type | Key Features on the Fingerprint Plot |

|---|---|

| H···H Contacts | Constitute the largest contribution, appearing as a large, diffuse region, indicative of the high abundance of hydrogen atoms on the molecular surface. |

| C···H/H···C Contacts | Characterized by distinct "wings," which are typical for interactions between aromatic rings and hydrogen atoms. |

| O···H/H···O Contacts | Appear as sharp, well-defined spikes, which are characteristic of strong hydrogen bonding interactions. |

| N···H/H···N Contacts | Also present as sharp spikes, indicating the involvement of the tetrazole nitrogen atoms in hydrogen bonding. |

| F···H/H···F Contacts | Evident as distinct spikes, corresponding to the C-H···F hydrogen bonds. |

Observations based on the analysis of 2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde. csic.es

These findings from the Hirshfeld surface analysis of a substituted derivative underscore the importance of a combination of hydrogen bonding and π-stacking interactions in defining the solid-state architecture of biphenyl tetrazole compounds. While the exact percentages will differ for the unsubstituted this compound due to the absence of the fluoro, methoxy, and carbaldehyde groups, the fundamental types of interactions, particularly H···H, C···H/H···C, and N···H/H···N contacts, are expected to remain the dominant forces in its crystal packing. The biphenyl and tetrazole moieties provide ample opportunities for such non-covalent interactions, which are crucial in determining the compound's physicochemical properties.

Computational and Theoretical Investigations of 5 Biphenyl 4 Yl 2h Tetrazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been widely employed to investigate the electronic structure and properties of 5-biphenyl-4-yl-2H-tetrazole and its analogs. These studies are crucial for understanding the molecule's reactivity, stability, and interaction with biological targets.

DFT calculations are used to determine various molecular properties, including optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. researchgate.net For instance, the energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity.

In studies of tetrazole derivatives as corrosion inhibitors, DFT calculations have been used to correlate the quantum chemical parameters with the inhibition efficiency. researchgate.net The calculations can reveal the planar skeleton of these compounds, the electron clouds on the aromatic rings, and the presence of lone pair electrons as reasons for their effectiveness. researchgate.net

Furthermore, DFT has been used to analyze the conformational and vibrational properties of tetrazole-containing compounds. pnrjournal.com Theoretical vibrational frequencies calculated via DFT can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. pnrjournal.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound systems. These computational techniques are used to study the conformational flexibility of the molecule and its interactions with its environment, such as water or a biological receptor, over time. nih.govjlu.edu.cn

MD simulations have been performed on derivatives of this compound to assess the stability of the molecule in different environments. nih.gov For example, a 5-ns MD simulation in an explicit water environment was used to establish the stability of a refined homology model of human monoacylglycerol lipase (B570770) (MGL) in complex with an inhibitor containing a biphenyl-tetrazole moiety. nih.gov Such simulations provide insights into the conformational changes necessary for the molecule's function. nih.gov

In the context of drug design, MD simulations can be used to examine the dynamic stability of a ligand-protein complex. For instance, 100 ns MD simulations have been used to analyze the stability of s-triazine linked benzothiazole (B30560) and coumarin (B35378) hybrids in the active pocket of S. aureus dihydropteroate (B1496061) synthetase, confirming that the proposed compounds maintained their molecular interactions and structural integrity. tandfonline.com

The following table summarizes key applications of molecular modeling and dynamics simulations in the study of biphenyl-tetrazole systems:

| Simulation Technique | Application | Key Insights | Reference |

| Molecular Dynamics (MD) | Stability assessment of protein-ligand complexes | Conformational stability, dynamic interactions | nih.gov |

| Molecular Dynamics (MD) | Investigation of conformational transitions | Functional molecular motions | nih.gov |

| Molecular Dynamics (MD) | Analysis of ligand binding stability | Structural integrity of the complex over time | tandfonline.com |

Molecular Docking Studies in Scaffold Design Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of this compound, molecular docking studies are pivotal in designing scaffolds for various therapeutic targets. uobaghdad.edu.iqscispace.com

These studies help to understand the binding details of ligands with the active sites of enzymes or receptors. researchgate.netnih.gov For example, in the development of new angiotensin-II receptor antagonists, molecular docking was performed for a series of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives to elucidate their binding interactions. researchgate.netnih.gov Similarly, docking studies on tetrazole derivatives have been used to investigate their potential as DNA gyrase inhibitors. uobaghdad.edu.iq

The results of molecular docking studies, often presented as binding affinity scores (e.g., in kcal/mol), guide the selection of compounds for synthesis and further biological evaluation. uobaghdad.edu.iq For instance, a study on tetrazole derivatives targeting DNA gyrase identified compounds with low binding affinities, suggesting a high potential for inhibitory activity. uobaghdad.edu.iq

The following table presents examples of molecular docking studies involving tetrazole derivatives:

| Target | Compound Series | Key Findings | Reference |

| Urease | 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives | Elucidation of binding interactions with the enzyme's active site | researchgate.netnih.gov |

| DNA Gyrase | Tetrazole derivatives | Identification of compounds with the lowest binding affinity, indicating potential inhibitory activity | uobaghdad.edu.iq |

| Dihydropteroate Synthetase | s-Triazine linked benzothiazole and coumarin hybrids | Observation of strong interactions and high binding affinity in the active pocket | tandfonline.com |

Analysis of Tautomerism and its Influence on Molecular Geometry

Tetrazoles, including this compound, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. worktribe.comthieme-connect.com The position of the proton on the tetrazole ring can significantly influence the molecule's physicochemical properties, including its molecular geometry, acidity, and lipophilicity. researchgate.netthieme-connect.com

The 5-substituted 1H-tetrazoles exist in two tautomeric forms, the 1H- and 2H-tautomers, in an approximate 1:1 ratio. thieme-connect.com However, the equilibrium between these tautomers can be influenced by the substituent at the 5-position and the surrounding medium. worktribe.com For example, in media with low dielectric constants, the 2H-tetrazole may be the more stable tautomer, while in media with high dielectric constants, the 1H-tetrazole can become the ground state tautomer. pnrjournal.com

The tautomeric state is not always significant for the biological function of sartans, as they largely exist as anions in biological systems. worktribe.com However, understanding the tautomerism is crucial for the solid-state characterization of these compounds. Some drugs, like irbesartan, exhibit desmotropy, where the 1H- and 2H-tetrazole tautomers can be isolated as distinct crystalline forms with different solubilities. worktribe.com

Computational methods, alongside experimental techniques like NMR spectroscopy, are essential for studying tautomerism. worktribe.com Theoretical calculations can predict the relative energies of the different tautomers, helping to understand their stability and distribution. researchgate.net According to theoretical calculations, a third tautomer, the 5H isomer, has a much higher energy and is considered unstable. researchgate.net

Coordination Chemistry and Supramolecular Assemblies Involving 5 Biphenyl 4 Yl 2h Tetrazole

5-Biphenyl-4-yl-2H-tetrazole as a Ligand in Metal Complex Formation

The ability of this compound to act as a ligand is central to its role in supramolecular chemistry. The deprotonated form, 5-biphenyl-4-yl-tetrazolate, readily coordinates to metal ions, serving as a versatile connector in the formation of complex structures.

The tetrazole ring is an exceptional coordinating agent due to its four nitrogen atoms, which can engage in various bonding modes with metal centers. daneshyari.com This versatility allows for the formation of structures with diverse dimensionalities and topologies. The tetrazolyl group exhibits multiple coordination modes and is often employed to create multi-nuclear secondary building units (SBUs) in the assembly of MOFs. cjsc.ac.cn

Common coordination modes observed for tetrazolate-based ligands include:

Monodentate Coordination: A single nitrogen atom from the tetrazole ring binds to a metal center.

Bidentate Chelating: Two adjacent nitrogen atoms on the same ring bind to a single metal ion.

Bridging Modes: The tetrazole ring links two or more metal centers. This is crucial for building extended networks. Common bridging modes include N1,N2-bridging and N1,N4-bridging.

For instance, in coordination polymers constructed from the related ligand 4′-(2H-tetrazol-5-yl)biphenyl-4-carboxylic acid (H2TBPC), the tetrazole group, in conjunction with the carboxylate, forms stable M2(ligand)2 binuclear ring building blocks with Zn(II) and Cd(II) ions. semanticscholar.org This demonstrates a specific and reliable bridging coordination that facilitates the growth of larger frameworks. The spatial arrangement of the nitrogen donor sites in the tetrazole ring facilitates the formation of these stable coordination complexes with various metal ions. smolecule.com

The distinct properties of the this compound ligand arise from the synergistic effects of its two primary components: the tetrazole ring and the biphenyl (B1667301) group.

The Tetrazole Moiety: This nitrogen-rich heterocycle is the primary site of coordination. ontosight.ai Upon deprotonation, the resulting tetrazolate anion is an effective metal chelator, with coordination abilities sometimes compared to the more common carboxylate group. acs.org The multiple nitrogen atoms not only provide various coordination sites but also act as hydrogen bond acceptors, further stabilizing the resulting supramolecular structures. daneshyari.com The acidity of the tetrazole's N-H is similar to that of a carboxylic acid at physiological pH, making it a valuable bioisostere in medicinal chemistry, a property that also influences its coordination behavior. researchgate.net

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The rational design and synthesis of MOFs and coordination polymers (CPs) rely on the predictable assembly of metal ions and organic linkers. nih.gov Biphenyl-tetrazole ligands are excellent candidates for this purpose due to their defined geometry and versatile coordination chemistry. researchgate.net

The construction of MOFs and CPs using biphenyl-tetrazole ligands is guided by several key principles of crystal engineering:

Choice of Metal Ion and SBU: The coordination geometry of the metal ion (e.g., tetrahedral for Zn(II), octahedral for many transition metals) and the type of secondary building unit (SBU) it forms are fundamental. semanticscholar.org Ligands containing tetrazole groups are well-suited for forming multi-nuclear SBUs, which then act as nodes in the final network. cjsc.ac.cn

Ligand Functionality and Geometry: The rigidity and length of the biphenyl spacer are critical for controlling the dimensions of the framework. researchgate.net Often, the biphenyl-tetrazole scaffold is further functionalized, for example, with a carboxylic acid group, creating a heterobifunctional ligand. This combination of different coordinating groups (tetrazole and carboxylate) can lead to more complex and interesting structures. semanticscholar.org

Role of Auxiliary Ligands and Solvents: The final structure is often influenced by the presence of auxiliary ligands (e.g., bipyridine) or the nature of the solvent. semanticscholar.orgresearchgate.net These components can fill coordination sites on the metal, act as templates, or participate in hydrogen bonding, leading to different structural outcomes from the same primary ligand and metal. semanticscholar.org The solvent, for instance, can affect crystallization kinetics and even the network's topology. nih.gov

The combination of different metal ions, coordination modes, and auxiliary ligands with biphenyl-tetrazole-based linkers has produced a remarkable diversity of network structures, ranging from 1D chains to complex 3D frameworks. nih.govacs.org

Research using the closely related ligand 4′-(2H-tetrazol-5-yl)biphenyl-4-carboxylic acid (H2TBPC) illustrates this diversity well. By reacting this ligand with d10 metal ions like Zn(II) and Cd(II) under different conditions, researchers have synthesized various architectures:

2D Networks: With Zn(II), both a hydrated complex and a complex containing dimethylamine (B145610) form 2D layered networks. semanticscholar.org Similarly, a Cd(II) complex incorporating 4,4′-bipyridine as an auxiliary ligand also results in a 2D layer. semanticscholar.org Despite differences in the specific components, all three of these 2D networks share the same (4·8²) topology. semanticscholar.org

3D Frameworks: When the same ligand is reacted with Cd(II) in the absence of an auxiliary ligand, a 3D framework with a PtS-type topology is formed. semanticscholar.org

This highlights that subtle changes in the synthetic conditions—such as the choice of metal ion or the inclusion of a secondary ligand—can direct the assembly towards entirely different dimensionalities and topologies. semanticscholar.org This structural variability is a hallmark of coordination chemistry with versatile ligands like this compound and its derivatives. researchgate.netresearchgate.net

Interactive Data Table: Structural Diversity of Coordination Polymers with a Biphenyl-Tetrazole-Carboxylate Ligand

The following table summarizes the structural diversity achieved with the ligand 4′-(2H-tetrazol-5-yl)biphenyl-4-carboxylic acid (H2TBPC), demonstrating the influence of metal ions and auxiliary ligands.

| Compound Formula | Metal Ion | Auxiliary Ligand | Dimensionality | Network Topology | Reference |

| [Zn(μ3-TBPC)(H2O)]n | Zn(II) | None | 2D | 4·8² | semanticscholar.org |

| [Zn(μ3-TBPC)(Me2NH)]n | Zn(II) | Dimethylamine | 2D | 4·8² | semanticscholar.org |

| [Cd(μ3-TBPC)(bpy)]n | Cd(II) | 4,4′-Bipyridine | 2D | 4·8² | semanticscholar.org |

| [Cd(μ4-TBPC)(H2O)]n | Cd(II) | None | 3D | PtS | semanticscholar.org |

Applications of 5 Biphenyl 4 Yl 2h Tetrazole in Advanced Materials Research

Potential in High-Energy Materials and Energetic Properties

Tetrazole-based compounds are a significant class of energetic materials due to their high nitrogen content, which leads to a large positive heat of formation and the generation of a substantial amount of nitrogen gas (N₂) upon decomposition. researchgate.netrsc.org These characteristics are desirable for high-performance explosives, propellants, and pyrotechnics. researchgate.net While specific energetic data for 5-biphenyl-4-yl-2H-tetrazole is not extensively detailed in publicly available literature, the energetic potential of the broader family of tetrazole and bistetrazole derivatives has been thoroughly investigated.

Research into compounds with similar structural motifs, such as bistetrazoles, reveals their advantages over traditional mono-tetrazoles, including higher nitrogen content, greater heats of formation, and consequently, improved stability and explosive performance. researchgate.net For instance, derivatives of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole have nitrogen contents as high as 74.8% and heats of formation approximately eight times higher than that of RDX. rsc.org

The energetic performance of these materials is often evaluated by calculating key detonation parameters. For example, the dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole exhibits a calculated detonation velocity of 9822 m·s⁻¹, which is superior to that of CL-20 (9730 m·s⁻¹), a powerful conventional explosive. rsc.org Another example, (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol), shows a high density (1.86 g·cm⁻³ at 298 K) and a calculated detonation velocity of 9017 m·s⁻¹, surpassing that of RDX (8795 m·s⁻¹). rsc.org

| Compound | Calculated Detonation Velocity (D, m·s⁻¹) | Calculated Detonation Pressure (P, GPa) | Reference |

|---|---|---|---|

| Dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | 9822 | Not Reported | rsc.org |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 9017 | Not Reported | rsc.org |

| RDX (Reference) | 8795 | 34.9 | rsc.org |

| HMX (Reference) | 9110 | 39.3 | rsc.org |

| CL-20 (Reference) | 9730 | 45.8 | rsc.org |

Development of Novel Materials for Electronics and Optoelectronics

The application of this compound and its derivatives extends into the realm of electronics and optoelectronics. The rigid, aromatic structure of the biphenyl (B1667301) group combined with the electron-rich nature of the tetrazole ring creates a molecular framework suitable for designing materials with specific electronic and optical properties.

One area of exploration is in the field of liquid crystals. The elongated and rigid structure of the biphenyl moiety is a common feature in molecules that exhibit liquid crystalline phases (mesogenic behavior). Research has explored derivatives of similar compounds, such as 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole, for their potential use in developing novel liquid crystals. smolecule.com The investigation into their ability to form liquid crystal phases is typically conducted using techniques like polarizing optical microscopy and differential scanning calorimetry. smolecule.com

Furthermore, the tetrazole moiety's ability to coordinate with metal ions makes these compounds candidates for the synthesis of coordination polymers. smolecule.com These materials consist of metal ions linked by organic ligands, and their properties can be tuned by modifying either component. Coordination polymers based on tetrazole ligands can exhibit interesting optical, magnetic, and electronic properties, making them potentially useful in sensors, catalysis, and nonlinear optics. The delocalization of electron density across the biphenyl and tetrazole rings can influence the electronic and photophysical properties of the resulting materials. smolecule.com

Investigation in Other Material Science Applications

Beyond energetic and electronic applications, derivatives of this compound have been investigated for other specialized functions in material science, most notably as corrosion inhibitors.

The effectiveness of tetrazole derivatives as corrosion inhibitors stems from their ability to adsorb onto a metal surface, forming a protective layer that shields the metal from corrosive agents. This adsorption is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal.

Studies on various tetrazole compounds have demonstrated their efficacy in protecting metals like mild steel and carbon steel in acidic environments. semnan.ac.irimist.maresearchgate.net For example, 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole was shown to achieve up to 90% inhibition efficiency for mild steel in a 1 M HCl solution at a concentration of 300 ppm. semnan.ac.ir The adsorption of this inhibitor was found to obey the Langmuir adsorption isotherm, involving both chemisorption and physisorption. semnan.ac.ir Similarly, 1-Phenyl-1H-tetrazole-5-thiol provided an inhibition efficiency of 97.1% for Q235 steel in 1 M HCl at a concentration of 5 mM. electrochemsci.org

The general mechanism involves the inhibitor molecules blocking active corrosion sites on the metal surface. imist.ma Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. semnan.ac.irelectrochemsci.org The results often indicate that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. semnan.ac.irelectrochemsci.org The biphenyl group in this compound could enhance the surface coverage and protective film stability due to increased molecular size and electron density, making it a promising candidate for corrosion inhibition applications.

| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency (η%) | Reference |

|---|---|---|---|---|

| 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole | Mild Steel | 1 M HCl | 90% at 300 ppm | semnan.ac.ir |

| Irbesartan | Carbon Steel | 1 M HCl | 94% | imist.ma |

| 1-Phenyl-1H-tetrazole-5-thiol | Q235 Steel | 1 M HCl | 97.1% at 5 mM | electrochemsci.org |

Role As a Bioisosteric Scaffold in Chemical Biology Research

Function of the Tetrazole Moiety as a Carboxylic Acid Bioisostere in Rational Drug Design

In the field of rational drug design, bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—are invaluable tools. The 1H-tetrazole ring has emerged as a classic and highly successful bioisostere for the carboxylic acid group. nbinno.comnih.gov This is attributed to several key similarities and advantageous differences.

The tetrazole moiety's acidity is comparable to that of a carboxylic acid, with a pKa value of approximately 4.9, enabling it to participate in similar ionic and hydrogen bonding interactions with biological targets like receptors and enzymes. nbinno.com This mimicry allows for the strategic replacement of a carboxyl group in a pharmacophore without losing the essential interactions required for biological activity. nih.gov

However, the tetrazole ring offers significant advantages over the carboxylic acid group, particularly concerning metabolic stability. nbinno.comtandfonline.com Carboxylic acids are often susceptible to metabolic transformations in the liver, which can lead to rapid clearance and reduced bioavailability. tandfonline.com The tetrazole ring is generally more resistant to such metabolic degradation, which can lead to improved pharmacokinetic profiles, including longer half-lives. nbinno.com Furthermore, replacing a carboxylic acid with a tetrazole can enhance a molecule's lipophilicity. tandfonline.comresearchgate.net This increased lipophilicity can improve absorption and distribution within the body, potentially leading to better bioavailability and efficacy. tandfonline.comresearchgate.net The strategic incorporation of a tetrazole can thus lead to drugs with improved potency, better metabolic stability, and reduced side effects. nih.gov

Table 1: Comparison of Carboxylic Acid and Tetrazole Moieties

| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Advantage of Tetrazole |

|---|---|---|---|

| Acidity (pKa) | ~4-5 | ~4.9 | Similar acidity allows for mimicry of key biological interactions. nbinno.com |

| Shape & Size | Planar | Planar | Similar spatial arrangement allows it to fit into the same binding sites. |

| Metabolic Stability | Prone to metabolic transformations (e.g., glucuronidation). nih.govtandfonline.com | Generally resistant to metabolic degradation. nbinno.comtandfonline.com | Improved pharmacokinetic profile and longer half-life. nbinno.com |

| Lipophilicity | Generally lower | Generally higher | Can enhance membrane permeability and bioavailability. tandfonline.comresearchgate.net |

| Interactions | Forms hydrogen bonds and ionic interactions. nbinno.com | Forms hydrogen bonds, ionic interactions, and various noncovalent interactions. nbinno.comtandfonline.com | Can engage in a wider range of interactions with biological targets. tandfonline.com |

Integration of 5-Biphenyl-4-yl-2H-tetrazole Scaffolds into Investigational Chemical Entities

The this compound scaffold is the defining structural feature of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans". researchgate.net In these molecules, the acidic tetrazole group, attached to a biphenyl (B1667301) system, mimics the carboxylate or phenolic group of angiotensin II, allowing them to act as potent and selective antagonists of the AT1 receptor. This blockage leads to vasodilation and a reduction in blood pressure.

Several marketed drugs are based on this core structure, demonstrating its therapeutic significance. A study aimed at developing new angiotensin-II receptor antagonists synthesized a series of ester derivatives based on the structure of Valsartan, which is chemically known as 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid. nih.gov These new compounds showed significant potential as antihypertensive agents. nih.gov

Table 2: Examples of Investigational and Marketed Drugs Featuring the this compound Scaffold

| Compound Name | Core Structure | Therapeutic Area | Biological Target |

|---|---|---|---|

| Losartan | 5-(4'-((5-propyl-1H-imidazol-4-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole | Antihypertensive | Angiotensin II Receptor (AT1) |

| Valsartan | 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid | Antihypertensive | Angiotensin II Receptor (AT1) nih.gov |

| Irbesartan | 2-butyl-3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one | Antihypertensive | Angiotensin II Receptor (AT1) |

| Candesartan | 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid | Antihypertensive | Angiotensin II Receptor (AT1) |

Catalytic Applications of 5 Biphenyl 4 Yl 2h Tetrazole Derivatives

Use of 5-Biphenyl-4-yl-2H-tetrazole as Ligands in Homogeneous Catalysis

The tetrazole moiety in this compound derivatives serves as an excellent coordinating agent for a variety of transition metals, forming stable metal complexes that can act as homogeneous catalysts. The nitrogen atoms of the tetrazole ring can effectively stabilize metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

Research into related tetrazole-containing ligands has demonstrated their potential in various catalytic transformations. For instance, transition metal complexes incorporating tetrazole-carboxylate ligands have been successfully employed in oxidation reactions. A study on cobalt(II) and nickel(II) complexes with the ligand 3-(4-(2-(1H-tetrazol-5-yl)phenyl-4-yl) phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acid (Tppebc) showcased their catalytic efficacy in the oxidative coupling of 2,6-di-tert-butylphenol (B90309) (DBP). scielo.br

The catalytic performance of these complexes is detailed in the table below, highlighting the conversion and selectivity achieved under specific reaction conditions.

Table 1: Catalytic Oxidation of 2,6-di-tert-butylphenol (DBP) using Tetrazole-based Metal Complexes scielo.br

| Catalyst | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| [Co(Tppebc)₂(Py)(H₂O)]n | NaOCH₃ | Acetonitrile | 45 | 2 | 98.5 | >99 |

| [Ni(Tppebc)₂(Py)(H₂O)]n | NaOCH₃ | Acetonitrile | 45 | 2 | 97.8 | >99 |

Furthermore, the biphenyl (B1667301) scaffold of this compound is a key structural motif in many organic transformations, and ligands incorporating this feature are of significant interest in cross-coupling reactions. While specific studies on this compound as a ligand in Suzuki-Miyaura cross-coupling are not extensively documented in the provided results, the broader class of nitrogen-containing heterocyclic ligands, such as pyrazoles, have shown considerable success in stabilizing palladium catalysts for such reactions. nih.gov The electronic and steric properties of these ligands play a crucial role in the efficiency of the catalytic cycle. The presence of the biphenyl group in the tetrazole ligand could offer unique steric and electronic effects, potentially leading to high catalytic activity and selectivity in the synthesis of complex biaryl compounds.

Incorporation into Heterogeneous Catalytic Systems

The development of heterogeneous catalysts is a critical area of research, driven by the advantages of easy separation, recovery, and reusability. Derivatives of this compound can be incorporated into heterogeneous catalytic systems, either by anchoring them onto solid supports or by using them as building blocks for metal-organic frameworks (MOFs).

The functional groups on the biphenyl ring or the tetrazole moiety can be modified to facilitate covalent attachment to supports like silica (B1680970), polymers, or magnetic nanoparticles. While direct examples involving this compound are limited in the search results, the principle has been demonstrated with other tetrazole derivatives. For instance, heterogeneous catalysts have been developed for the synthesis of 5-substituted 1H-tetrazoles, showcasing the utility of supported catalytic systems in tetrazole chemistry. nih.govresearchgate.net

Metal-organic frameworks (MOFs) represent another avenue for the application of this compound derivatives in heterogeneous catalysis. The tetrazole and potential carboxylate functionalities can act as multitopic linkers to construct porous frameworks with well-defined active sites. These MOFs can exhibit high catalytic activity due to the high density of accessible metal centers and the tailored microenvironment within the pores. Cobalt- and nickel-based MOFs incorporating tetrazole-carboxylate ligands have been shown to be effective catalysts. scielo.br

The table below summarizes the catalytic activity of such a system in the oxidation of DBP, illustrating the potential of tetrazole-based MOFs in heterogeneous catalysis.

Table 2: Performance of a Tetrazole-based Heterogeneous Catalyst in Oxidation Reaction scielo.br

| Catalyst System | Substrate | Product | Reaction Conditions | Yield (%) | Reusability |

| [Co(Tppebc)₂(Py)(H₂O)]n | 2,6-di-tert-butylphenol | 3,3',5,5'-Tetra-tert-butyldiphenoquinone | Acetonitrile, NaOCH₃, H₂O₂, 45°C, 2h | 98.5 | Not specified |

The robust nature of MOFs often allows for their reuse in multiple catalytic cycles without a significant loss of activity, a key advantage of heterogeneous catalysis. The incorporation of the this compound scaffold into such frameworks could lead to novel catalysts for a range of organic transformations.

Future Research Directions and Emerging Perspectives on 5 Biphenyl 4 Yl 2h Tetrazole

Exploration of Novel Synthetic Pathways for Enhanced Sustainability and Efficiency

The synthesis of 5-substituted 1H-tetrazoles, including the biphenyl (B1667301) variant, is continuously evolving towards more efficient and environmentally benign methods. thieme-connect.com Future research is focused on moving beyond traditional syntheses, which can involve harsh reagents, towards more sustainable protocols. beilstein-journals.org

Key areas of exploration include:

Microwave-Assisted Synthesis: These protocols significantly reduce reaction times and simplify product isolation. For instance, microwave-assisted methods using heterogeneous copper-based catalysts have achieved high yields for 5-substituted 1H-tetrazoles in as little as 3-30 minutes.

Nanomaterial Catalysis: Nanocatalysts are gaining prominence due to their high surface-area-to-volume ratio and recyclability. A variety of nanocatalysts, such as nanocrystalline ZnO, CuFe2O4 nanoparticles, and graphene oxide/ZnO nanocomposites, have been effectively used in tetrazole synthesis, offering a green chemistry approach. thieme-connect.com

Multicomponent Reactions (MCRs): MCRs, like the Passerini and Ugi reactions, offer an efficient and atom-economical route to complex molecules from simple starting materials. beilstein-journals.org These methods are advantageous for creating libraries of tetrazole-based compounds with high skeletal diversity in a minimum number of steps. beilstein-journals.org

Core Structure Construction: The Suzuki-Miyaura cross-coupling reaction remains a powerful and widely used method for the crucial formation of the carbon-carbon bond that creates the biphenyl scaffold of the molecule. researchgate.net

These innovative approaches aim to improve yield, reduce waste, and avoid the use of hazardous materials, aligning with the principles of green chemistry. beilstein-journals.org

| Synthetic Approach | Key Advantages | Representative Catalysts/Conditions |

| Microwave-Assisted Synthesis | Reduced reaction times, simplified isolation | Heterogeneous copper-based catalysts |

| Nanomaterial Catalysis | High efficiency, recyclability, eco-friendly | Nanocrystalline ZnO, CuFe2O4, Graphene-based materials |

| Multicomponent Reactions | High complexity and diversity, atom economy | Passerini and Ugi reactions |

| Cross-Coupling Reactions | Efficient C-C bond formation for biphenyl core | Palladium-catalyzed Suzuki-Miyaura coupling |

Advanced Spectroscopic and Imaging Techniques for Deeper Structural Understanding

A precise understanding of the three-dimensional structure of 5-biphenyl-4-yl-2H-tetrazole and its derivatives is critical for elucidating its function. Advanced analytical techniques are indispensable for this purpose, providing detailed insights into molecular geometry, polymorphism, and electronic properties.

Single-Crystal X-ray Diffraction (SCXRD): This technique is fundamental for unambiguously determining the molecular structure. researchgate.net SCXRD studies have been crucial in resolving structural uncertainties, such as confirming the attachment of substituents to the N-2 position of the tetrazole ring, a finding that corrected previously reported structures of key intermediates in sartan synthesis. researchgate.netresearchgate.net It also allows for the characterization of different polymorphs, which can have distinct physical properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive NMR analysis, including ¹H, ¹³C, and ¹⁵N NMR, allows for the full assignment of all nuclear magnetic resonance signals, providing a complete picture of the molecule's connectivity and electronic environment in solution. derpharmachemica.comresearchgate.netresearchgate.net

Hirschfeld Surface Analysis: Used in conjunction with SCXRD, this computational method helps in analyzing intermolecular interactions, such as π-π stacking, which are crucial for understanding the crystal packing of different polymorphs. researchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These calculations provide a deeper theoretical understanding of the molecule's reactivity and stability.

| Technique | Information Obtained | Significance |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D molecular structure, identification of regioisomers, polymorphism | Corrects structural assignments, crucial for structure-activity relationships. researchgate.netresearchgate.net |

| Multinuclear NMR (¹H, ¹³C, ¹⁵N) | Connectivity, chemical environment of atoms in solution | Confirms identity and purity, provides data for structural elucidation. derpharmachemica.comresearchgate.net |

| Hirschfeld Surface Analysis | Intermolecular interactions, crystal packing | Explains differences between polymorphs. researchgate.net |

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, reactivity indices | Predicts molecular properties and reactivity. |

Predictive Modeling and Machine Learning in Structure-Function Relationship Studies

Computational modeling is an emerging frontier for accelerating the discovery and optimization of derivatives of this compound. By simulating interactions and predicting properties, these methods guide synthetic efforts and provide insights into the mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, particularly Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to model the activity of 5-(biphenyl-2-yl)-1H-tetrazole derivatives as Angiotensin II receptor type 1 (AT1) antagonists. nih.govelsevierpure.com These models identify key pharmacophoric elements and provide predictive power for designing new, more potent compounds. nih.govelsevierpure.com

Molecular Docking: Docking simulations are used to predict the binding orientation and affinity of ligands to a target receptor's active site. nih.govmdpi.com Studies on derivatives have used docking to understand interactions with targets like the AT1 receptor and the urease enzyme, revealing key binding interactions such as salt bridges and hydrogen bonds involving the tetrazole ring. nih.govmdpi.comresearchgate.net

ADME Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities early in the drug discovery process. nih.govmdpi.com This allows researchers to filter out compounds with poor pharmacokinetic profiles before committing to costly synthesis and testing.

The integration of these predictive models with machine learning algorithms represents a significant future direction. Machine learning can analyze vast datasets from QSAR, docking, and experimental screening to identify complex patterns and build more accurate predictive models, further streamlining the design of novel molecules with desired functions.

Diversification of Applications in Unexplored Chemical and Material Domains

While the legacy of this compound is rooted in medicine, its unique chemical structure suggests potential for a broader range of applications. nih.govderpharmachemica.com Future research is poised to explore its utility beyond pharmaceuticals.

Materials Science: Tetrazole-containing compounds are known for their high nitrogen content and energetic properties. thieme-connect.com While the parent compound is stable, derivatives could be explored for applications in materials science. Furthermore, related tetrazole thiones have been investigated as "levelers" in acid copper electroplating for filling microvias in electronics manufacturing, suggesting a potential role for functionalized this compound derivatives in electrochemistry and surface finishing. rsc.org

Organocatalysis: The tetrazole ring is an acidic moiety, and related compounds like 5-(pyrrolidin-2-yl)tetrazole have been shown to be effective organocatalysts for reactions such as aldol (B89426) and Mannich reactions. nih.gov This opens the possibility of designing chiral catalysts based on the this compound scaffold for asymmetric synthesis.

Coordination Chemistry: The multiple nitrogen atoms of the tetrazole ring make it an excellent ligand for coordinating with metal ions. thieme-connect.com This property could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties.

Alternative Biological Activities: Beyond its established role, derivatives of the core structure have been screened for other biological activities, including urease inhibition, anti-inflammatory, antifungal, and anti-proliferative effects. nih.govmdpi.comresearchgate.net Systematic exploration of these secondary activities could lead to the development of new therapeutic agents for a variety of diseases. nih.govnih.gov

By investigating these unexplored domains, researchers can unlock the full potential of the this compound framework, diversifying its impact across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Biphenyl-4-yl-2H-tetrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cycloaddition reactions between nitriles and sodium azide under acidic conditions. For example, substituted biphenyl nitriles can react with NaN₃ in the presence of ZnBr₂ or NH₄Cl as catalysts to form the tetrazole ring . Reaction temperature (80–120°C) and solvent choice (e.g., DMF or toluene) significantly impact yield, with optimal purity (>95%) achieved via HPLC purification . Characterization via IR spectroscopy (C=N and N-H stretches at ~1616 cm⁻¹ and ~3421 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.3–8.00 ppm) is critical for validation .

Q. How can crystallographic data for this compound derivatives be analyzed to confirm molecular geometry?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. SHELXL refines small-molecule structures against high-resolution data, while ORTEP-3 generates thermal ellipsoid plots to visualize bond lengths and angles . For example, biphenyl dihedral angles in derivatives often range between 15–30°, confirming non-planar conformations .

Q. What spectroscopic techniques are essential for characterizing tetrazole derivatives, and how are spectral contradictions resolved?

- Methodological Answer : Combine IR, NMR (¹H/¹³C), and mass spectrometry (e.g., m/z 394 [M⁺] for this compound derivatives) . Contradictions in peak assignments (e.g., overlapping aromatic signals) are resolved via 2D NMR (COSY, HSQC) or isotopic labeling. Cross-validate with computational methods like density functional theory (DFT) to predict vibrational frequencies .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data involving this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., for hMGL inhibition ) may arise from assay conditions (pH, co-solvents) or protein purity. Validate using orthogonal assays (e.g., fluorescence quenching vs. calorimetry) and control for non-specific binding via competitive experiments with known inhibitors (e.g., N-arachidonylmaleimide) . Statistical tools like bootstrapping or Bayesian analysis quantify uncertainty in dose-response curves .

Q. What computational strategies optimize the pharmacokinetic profile of this compound-based drug candidates?

- Methodological Answer : Use molecular dynamics (MD) simulations to assess membrane permeability (logP) and binding free energy (ΔG) with targets like cyclooxygenase-2. QSAR models trained on tetrazole derivatives can predict metabolic stability (e.g., CYP450 interactions) . For example, substituents at the biphenyl 4′-position (e.g., bromomethyl groups) enhance target affinity but may reduce solubility, requiring trade-off analysis .

Q. How do researchers design robust structure-activity relationship (SAR) studies for tetrazole derivatives in enzyme inhibition?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at the biphenyl and tetrazole positions. Test inhibitory activity against recombinant enzymes (e.g., hMGL) under standardized conditions (pH 7.4, 37°C) . Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. For example, electron-withdrawing groups at the biphenyl 4′-position increase hMGL inhibition by stabilizing covalent adducts with Ser129 .

Q. What protocols ensure safe handling and waste management of this compound in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines for tetrazoles: use fume hoods during synthesis, store at +4°C in airtight containers, and avoid direct contact (LD₅₀ ~300 mg/kg in rodents) . Waste containing tetrazole rings must be treated with oxidizing agents (e.g., KMnO₄/H₂SO₄) to break the ring before disposal via licensed hazardous waste contractors .

Data Analysis & Experimental Design

Q. How should researchers address inconsistencies in crystallographic and spectroscopic data for novel tetrazole analogs?

- Methodological Answer : Cross-validate using complementary techniques:

- Crystallography : Check for twinning or disorder using SHELXL’s TWIN/BASF commands .

- Spectroscopy : Compare experimental IR/NMR with DFT-predicted spectra (e.g., Gaussian 16 B3LYP/6-31G**) .

- Statistical Analysis : Apply chi-squared tests to assess goodness-of-fit between observed and calculated data .

Q. What iterative approaches improve synthetic yields of this compound in multi-step reactions?

- Methodological Answer : Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading). For example, a Box-Behnken design identified ZnBr₂ (15 mol%) in DMF at 100°C as optimal for cycloaddition . Monitor reaction progress via TLC or inline FTIR. Scale-up challenges (e.g., exothermicity) require segmented heating and controlled reagent addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.